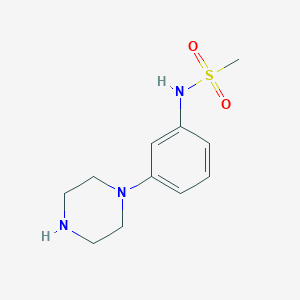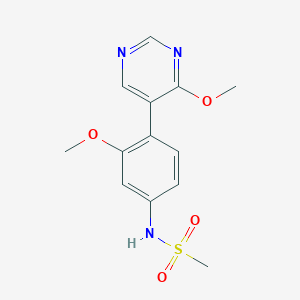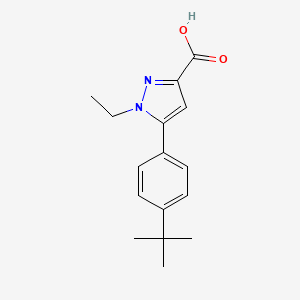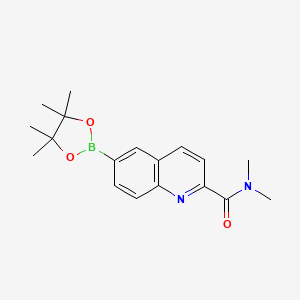![molecular formula C12H12ClN3O3S B13878405 Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with an ethyl ester group, a methyl group, and an amide linkage to a chlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a β-diketone under acidic conditions.
Introduction of the Ester Group: The ester group is introduced by reacting the pyrazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Amide Formation: The final step involves the coupling of the chlorothiophene-2-carbonyl chloride with the pyrazole ester intermediate in the presence of a base like pyridine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorothiophene moiety is crucial for its binding affinity, while the pyrazole ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
- Ethyl 3-[(5-fluorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
- Ethyl 3-[(5-methylthiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate
Uniqueness
Ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and material properties.
Propriétés
Formule moléculaire |
C12H12ClN3O3S |
|---|---|
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
ethyl 3-[(5-chlorothiophene-2-carbonyl)amino]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3S/c1-3-19-12(18)7-6-16(2)15-10(7)14-11(17)8-4-5-9(13)20-8/h4-6H,3H2,1-2H3,(H,14,15,17) |
Clé InChI |
HBIBJHONJDSFDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1NC(=O)C2=CC=C(S2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)



![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)

